![molecular formula C20H29N3O2 B2553682 1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea CAS No. 2309712-06-7](/img/structure/B2553682.png)
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea, also known as “Compound X”, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a unique method and has shown promising results in various research studies.
科学研究应用
Compound X has shown potential therapeutic properties in various research studies. It has been found to have a high affinity for a specific receptor in the brain, which is involved in the regulation of mood, anxiety, and stress. This receptor is a target for the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction.
作用机制
The exact mechanism of action of Compound X is not fully understood. However, it is believed to act as a positive allosteric modulator of the specific receptor in the brain mentioned earlier. This means that it enhances the activity of the receptor, leading to an increase in the levels of certain neurotransmitters that are involved in the regulation of mood, anxiety, and stress.
生化和生理效应
Compound X has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. These neurotransmitters are known to play a crucial role in the regulation of mood, anxiety, and stress. Compound X has also been found to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the major advantages of Compound X is its high affinity and selectivity for the specific receptor in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on Compound X. One of the most promising directions is the development of new drugs based on the structure of this compound for the treatment of neuropsychiatric disorders. Another direction is the investigation of the potential therapeutic properties of this compound in other areas, such as pain management and inflammation. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
Compound X is a novel compound that has shown promising results in various research studies. It has a high affinity and selectivity for a specific receptor in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties in other areas.
合成方法
The synthesis of Compound X was first reported by a group of chemists in a research paper published in 2015. The synthesis involves the reaction of 8-azabicyclo[3.2.1]oct-3-ene with oxan-4-yl isocyanate, followed by the reaction of the resulting compound with 3-methylphenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14-3-2-4-15(11-14)21-20(24)22-16-12-18-5-6-19(13-16)23(18)17-7-9-25-10-8-17/h2-4,11,16-19H,5-10,12-13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQIZYYODTFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC3CCC(C2)N3C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
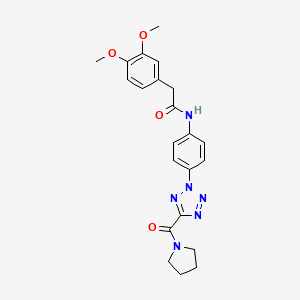
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)
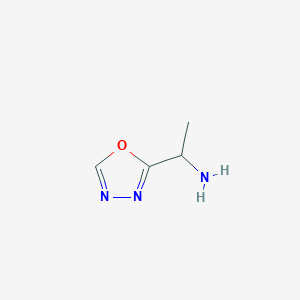
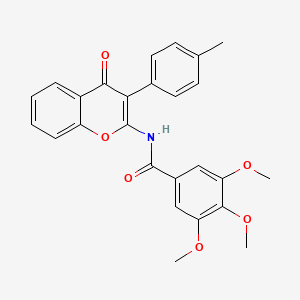
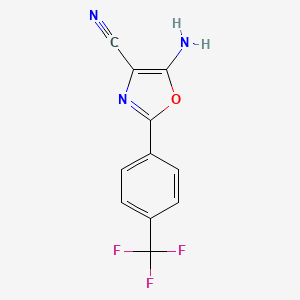
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
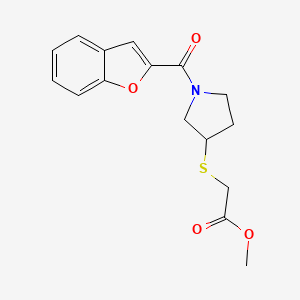
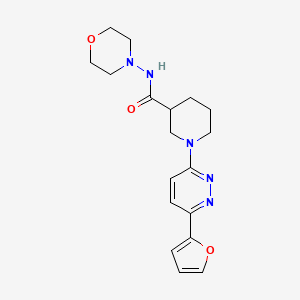
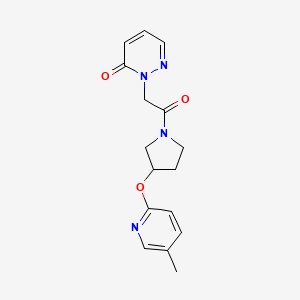
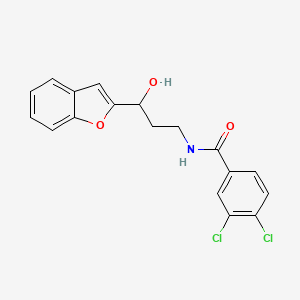
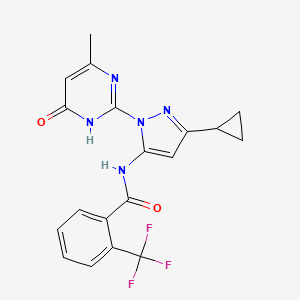
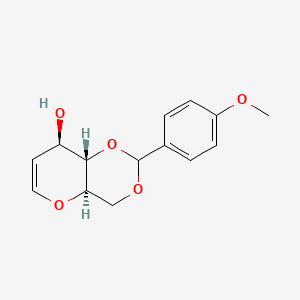
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)